molecular formula C8H11N3O B2635771 [2-(Pyridin-2-yl)ethyl]urea CAS No. 20273-53-4

[2-(Pyridin-2-yl)ethyl]urea

Cat. No.: B2635771
CAS No.: 20273-53-4
M. Wt: 165.196
InChI Key: OIKZQBIXIXWECX-UHFFFAOYSA-N
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Description

[2-(Pyridin-2-yl)ethyl]urea: is an organic compound characterized by the presence of a pyridine ring attached to an ethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethylamine with isocyanates or carbamates under controlled conditions. One common method is the metal- and column-free one-pot ammonolysis, which uses a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. The scalability of the metal- and column-free one-pot ammonolysis method makes it a promising candidate for industrial production .

Chemical Reactions Analysis

Types of Reactions: [2-(Pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: [2-(Pyridin-2-yl)ethyl]urea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound has been studied for its potential anti-fibrotic activities.

Industry: In the industrial sector, this compound derivatives are explored as corrosion inhibitors for mild steel in acidic environments. These inhibitors provide significant protection and are evaluated using techniques such as electrochemical impedance spectroscopy and scanning electron microscopy .

Comparison with Similar Compounds

Uniqueness: [2-(Pyridin-2-yl)ethyl]urea is unique due to its specific combination of the pyridine ring and ethyl urea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-2-ylethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZQBIXIXWECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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